2-Chloro-5-nitronicotinamide
CAS No.: 60524-15-4
Cat. No.: VC2403653
Molecular Formula: C6H4ClN3O3
Molecular Weight: 201.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60524-15-4 |
---|---|
Molecular Formula | C6H4ClN3O3 |
Molecular Weight | 201.57 g/mol |
IUPAC Name | 2-chloro-5-nitropyridine-3-carboxamide |
Standard InChI | InChI=1S/C6H4ClN3O3/c7-5-4(6(8)11)1-3(2-9-5)10(12)13/h1-2H,(H2,8,11) |
Standard InChI Key | ISGBAOSZUCMBKK-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1C(=O)N)Cl)[N+](=O)[O-] |
Canonical SMILES | C1=C(C=NC(=C1C(=O)N)Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
2-Chloro-5-nitronicotinamide is a substituted nicotinamide derivative with three primary functional groups: a chloro substituent at position 2, a nitro group at position 5, and a carboxamide group at position 3 of the pyridine ring. Its chemical structure combines halogen functionality with nitro and amide groups, giving it unique chemical reactivity.
Basic Identifiers
The compound has several unique identifiers that distinguish it in chemical databases and literature. These are summarized in Table 1.
Table 1: Chemical Identifiers of 2-Chloro-5-nitronicotinamide
Parameter | Value |
---|---|
CAS Number | 60524-15-4 |
Molecular Formula | C₆H₄ClN₃O₃ |
Molecular Weight | 201.57 g/mol |
IUPAC Name | 2-chloro-5-nitropyridine-3-carboxamide |
Synonyms | 2-Chloro-5-nitro-3-pyridinecarboxamide, 2-Chloro-5-nitro-3-pyridinecarboxylamide, Nicotinamide Impurity 75 |
MDL Number | MFCD01860226 |
The molecular structure of 2-Chloro-5-nitronicotinamide features a pyridine ring with three distinct functional groups that confer its characteristic chemical and biological properties .
Physical Properties
The physical properties of 2-Chloro-5-nitronicotinamide are important for its handling, purification, and application in various research settings. Table 2 presents the known physical properties of this compound.
Table 2: Physical Properties of 2-Chloro-5-nitronicotinamide
Property | Value |
---|---|
Physical State | Solid |
Color | Not specified in literature |
Melting Point | 181-183°C |
Boiling Point | Not available |
Solubility | Limited solubility in water; soluble in polar organic solvents |
Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
The relatively high melting point indicates the presence of significant intermolecular forces, likely hydrogen bonding through the amide group and dipole-dipole interactions involving the nitro group .
Synthesis Methods
Synthetic Routes
The synthesis of 2-Chloro-5-nitronicotinamide typically involves a multi-step process starting from appropriate precursors. Based on available literature, a common synthetic pathway employs 2-chloro-5-nitronicotinic acid as a key intermediate.
Table 3: Multi-step Synthesis of 2-Chloro-5-nitronicotinamide
Step | Reagents | Conditions | Duration | Temperature |
---|---|---|---|---|
1 | Sodium dichromate; sulfuric acid | Oxidation | 15 h | 30°C |
2 | Thionyl chloride | Acid chloride formation | 3 h | Reflux |
3 | Ammonia/water; acetone | Amidation | 0.17 h | 25°C |
This synthetic route was reported in a patent by Beijing Yiling Bioengineering Co., Ltd. (EP2366691, 2011) .
Alternate Synthetic Approaches
An alternative synthesis route can be derived from the Journal of Medicinal Chemistry (1977), which describes the preparation of 2-Chloro-5-nitronicotinamide from 2-Chloro-3-methyl-5-nitropyridine through oxidation followed by conversion to the amide .
The key precursor, 2-Chloro-5-nitronicotinic acid (CAS: 42959-38-6), is well-characterized in the literature. This compound has a molecular formula of C₆H₃ClN₂O₄ and a molecular weight of 202.55 g/mol. It serves as an important intermediate in the synthesis of 2-Chloro-5-nitronicotinamide and related compounds .
Chemical Reactivity and Transformations
The reactivity of 2-Chloro-5-nitronicotinamide is largely determined by its three functional groups:
-
The chlorine at position 2 is susceptible to nucleophilic aromatic substitution reactions
-
The nitro group at position 5 can undergo reduction to form amino derivatives
-
The carboxamide group at position 3 can be hydrolyzed to carboxylic acid or further modified
These functional groups make 2-Chloro-5-nitronicotinamide a versatile building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds with potential biological activity.
Parameter | Classification |
---|---|
Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) |
Precautionary Statements | P280-P305+P351+P338 (Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
GHS Pictogram | GHS07 |
This information indicates that 2-Chloro-5-nitronicotinamide has moderate acute toxicity when ingested and may cause irritation upon contact with eyes, skin, or the respiratory system .
Related Compounds and Comparative Analysis
Several structurally related compounds share similarities with 2-Chloro-5-nitronicotinamide. Understanding these relationships provides context for the chemical behavior and potential applications of the compound.
Structural Analogs
Table 5: Comparison of 2-Chloro-5-nitronicotinamide with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |
---|---|---|---|---|
2-Chloro-5-nitronicotinic acid | 42959-38-6 | C₆H₃ClN₂O₄ | 202.55 | Carboxylic acid instead of amide |
2-Chloro-5-nitrobenzoic acid | 2516-96-3 | C₇H₄ClNO₄ | 201.56 | Benzene ring instead of pyridine |
2-Chloro-5-fluoronicotinamide | 75302-64-6 | C₆H₄ClFN₂O | 174.56 | Fluoro group instead of nitro group |
The comparison shows that minor structural modifications can significantly alter the physical properties and potential reactivity patterns of these compounds .
Structure-Property Relationships
The presence of the nitro group in 2-Chloro-5-nitronicotinamide significantly influences its electronic properties compared to analogues without this group. The nitro substituent:
These electronic effects are important considerations for understanding reactivity patterns and potential applications in chemical synthesis .
Manufacturer | Product Number | Package Size | Price (USD) | Purity |
---|---|---|---|---|
TRC | C612060 | 100 mg | $90 | Not specified |
TRC | C612060 | 500 mg | $350 | Not specified |
American Custom Chemicals Corporation | HCH0058122 | 1 g | $437.85 | 95.00% |
Matrix Scientific | 096574 | 5 g | $655 | 95+% |
American Custom Chemicals Corporation | HCH0058122 | 2.5 g | $1227.82 | 95.00% |
This pricing information indicates that 2-Chloro-5-nitronicotinamide is a specialty chemical with relatively high cost, suggesting limited production volume and specialized applications .
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